
4-Bromo-2,6-difluorobenzyl alcohol
Übersicht
Beschreibung
4-Bromo-2,6-difluorobenzyl alcohol (4-BDF) is a versatile organic compound that has a wide range of applications in the scientific community. 4-BDF is a colorless liquid with a molecular weight of 214.02 g/mol and a boiling point of 78°C. It is a highly reactive compound, and its reactivity and stability make it a useful reagent in the synthesis of many compounds. 4-BDF is also used in the synthesis of pharmaceuticals, dyes, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Aromatic Hydrocarbons
o-Bromobenzyl alcohol has been used as an annulating reagent for synthesizing polycyclic aromatic hydrocarbons. This process involves deacetonative cross-coupling and sequential intramolecular cyclization catalyzed by a palladium complex (Iwasaki, Araki, Iino, & Nishihara, 2015).
Bromination of Benzyl Alcohol Derivatives
A study on the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and its derivatives revealed the strong influence of benzyl substituents on the bromination products (Nakatani, Takahashi, Watanabe, Shintoku, & Hase, 1984).
Isolation of Bromophenols from Brown Algae
Novel dibenzyl bromophenols with diverse dimerization patterns were isolated from the brown alga Leathesia nana. Some of these compounds showed selective cytotoxicity against human cancer cell lines (Xu, Song, Wang, Li, Xiao, Zhao, Yang, Shang, Yang, & Shi, 2004).
Alcohol Protecting Groups in Organic Synthesis
New alcohol protecting groups, including o-bromobenzyl, have been introduced for use in organic synthesis. These groups can be removed under reductive conditions coupled with substrate oxidation (Curran & Yu, 1992).
Synthesis of Amaryllidacaea Alkaloids
N-(2-bromo-4,5-dimethoxybenzyl)-N-(2′-β-hydroxyethylphenyl)amine was used in the synthesis of β-4-phenanthridinylethyl alcohol, leading to various alkaloids (Rosa, Lobo, Branco, Prabhakar, & Sá-da-Costa, 1997).
Photocatalytic Reactions
The photochemistry of 6-bromo-2-naphthols, which are related to bromobenzyl alcohols, was studied for their potential in photocatalytic reactions (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Wirkmechanismus
Target of Action
4-Bromo-2,6-difluorobenzyl alcohol is an organic intermediate It has been reported that this compound can be used to prepare ret inhibitors . RET is a receptor tyrosine kinase that plays crucial roles in cell growth, differentiation, and survival .
Mode of Action
As an intermediate, it is likely involved in the synthesis of more complex compounds, such as RET inhibitors . RET inhibitors block the action of RET, preventing the activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
If used in the synthesis of ret inhibitors, it could indirectly influence the mapk/erk, pi3k/akt, and jak/stat signaling pathways . These pathways are involved in regulating cell growth, survival, and differentiation .
Result of Action
If used to prepare ret inhibitors, it could contribute to the inhibition of ret-dependent cell proliferation and survival .
Action Environment
Like most chemicals, factors such as temperature, ph, and light exposure could potentially affect its stability and reactivity .
Safety and Hazards
“4-Bromo-2,6-difluorobenzyl alcohol” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(4-bromo-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHFWSNUFIKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378355 | |
| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-59-4 | |
| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorobenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)

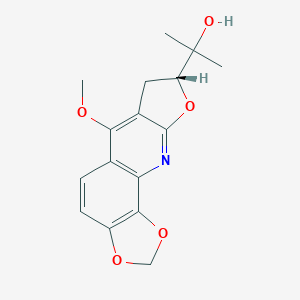

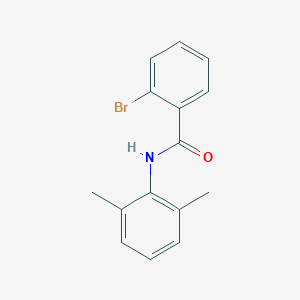
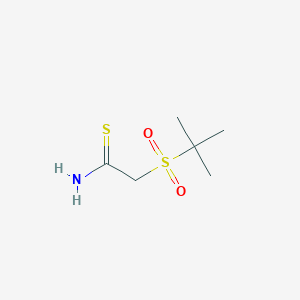
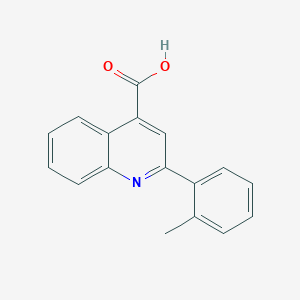
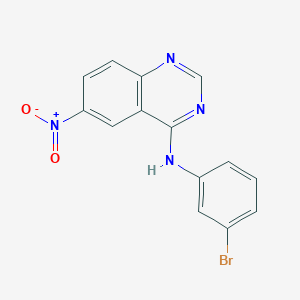
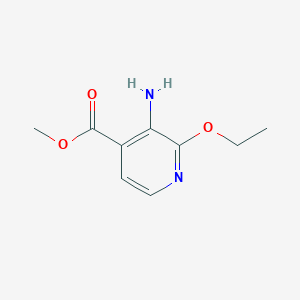
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)

